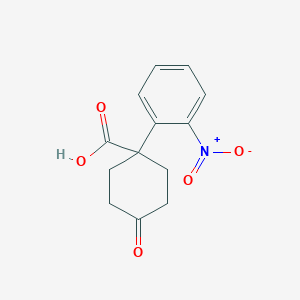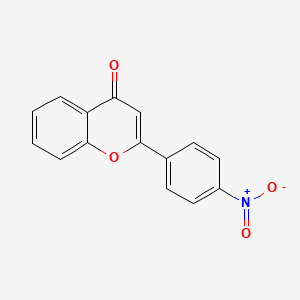
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。该化合物以喹啉核心结构的存在为特征,并具有额外的官能团,包括 2 位的乙酰氧基和 6 位和 7 位的甲基。 该化合物的分子式为 C14H13NO4,分子量为 259.26 g/mol .
准备方法
合成路线和反应条件
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸的合成可以通过多种合成路线实现。 一种常见的方法涉及菲茨格反应,该反应是在微波辅助条件下异靛蓝与丙酮酸钠的缩合反应 。该方法的优点在于其效率高,并且能够以高产率产生所需产物。
工业生产方法
在工业环境中,喹啉衍生物的生产通常涉及绿色和可持续的化学工艺。 这些方法可能包括使用可回收催化剂、无溶剂反应条件以及替代能源,如微波辐射和超声波 。这些方法不仅提高了合成的效率,而且还减少了生产过程对环境的影响。
化学反应分析
反应类型
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉-4-羧酸衍生物。
还原: 还原反应可以将喹啉环转化为二氢喹啉衍生物。
取代: 乙酰氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如氢化铝锂和硼氢化钠通常被使用。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要产物
科学研究应用
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸在科学研究中有多种应用:
作用机制
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸的作用机制涉及其与特定分子靶标的相互作用。 例如,作为碱性磷酸酶抑制剂,它与酶的活性位点结合,阻止底物的脱磷酸化 。这种抑制会影响各种细胞过程,包括信号转导和代谢。
相似化合物的比较
类似化合物
喹啉-4-羧酸: 母体化合物具有相似的结构特征,但缺少乙酰氧基和甲基。
2-羟基喹啉-4-羧酸: 一种在 2 位具有羟基而不是乙酰氧基的衍生物.
3-羟基喹啉-4-羧酸: 另一种在 3 位具有羟基的衍生物.
独特性
2-乙酰氧基-6,7-二甲基-4-喹啉羧酸的独特性在于同时存在乙酰氧基和甲基,这会影响其化学反应性和生物活性。 这些官能团可以提高其溶解度、稳定性和与生物靶标的相互作用,使其成为各种研究应用中的宝贵化合物 .
属性
CAS 编号 |
69552-20-1 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18) |
InChI 键 |
BROMXBJIVUUARU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)



![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)




![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

